molecular formula C8H17NO B13246847 1-(1-Aminopropyl)cyclopentan-1-ol

1-(1-Aminopropyl)cyclopentan-1-ol

Cat. No.: B13246847
M. Wt: 143.23 g/mol
InChI Key: DLHDJVGPZJXSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8) is highlighted in as a versatile compound with a molecular weight of 157.25 g/mol, ≥95% purity, and applications in pharmaceuticals and material science . This compound features a cyclopentanol backbone substituted with an aminoalkyl chain, a motif shared with the target molecule. Such analogs are synthesized to explore their reactivity, stability, and functional utility in drug discovery and advanced materials.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(1-aminopropyl)cyclopentan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-7(9)8(10)5-3-4-6-8/h7,10H,2-6,9H2,1H3

InChI Key

DLHDJVGPZJXSEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCC1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminopropyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 1-aminopropane in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pH of 7-8. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 1-(1-Aminopropyl)cyclopentan-1-ol may involve the catalytic hydrogenation of cyclopentanone with 1-aminopropane. This process is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base at elevated temperatures.

Major Products:

    Oxidation: Cyclopentanone derivatives or carboxylic acids.

    Reduction: Cyclopentanol derivatives or primary amines.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

1-(1-Aminopropyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 1-(1-Aminopropyl)cyclopentan-1-ol analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Applications
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C9H19NO 157.25 19110-40-8 Aminobutyl group ≥95% Pharmaceuticals, materials
1-(2-(Methylamino)ethyl)cyclopentan-1-ol C8H17NO 143.23 959238-35-8 Methylaminoethyl group ≥95% Research & development
1-[(Methylamino)methyl]cyclopentan-1-ol C7H15NO 129.20 181472-63-9 Methylaminomethyl group ≥95% Material synthesis
1-(3-Bromophenyl)cyclopentan-1-ol C11H13BrO 241.12 210826-69-0 3-Bromophenyl group N/A Organic synthesis
1-(Hydroxymethyl)cyclopentan-1-ol C6H12O2 116.16 74397-18-5 Hydroxymethyl group N/A Biochemical research

Key Observations :

  • Aminoalkyl vs.
  • Chain Length and Reactivity: Longer aminoalkyl chains (e.g., aminobutyl) may increase steric hindrance but enhance interactions with biological targets, as seen in pharmaceutical applications .

Spectroscopic Characterization

Spectroscopic data for selected analogs:

Compound 1H NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z)
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Not provided Not available Not available
1-((triisopropylsilyl)ethynyl)cyclopentan-1-ol 2.06–1.62 (m, 8H), 1.09–0.98 (m, 21H) 3334 (br), 2161 (C≡C) 266.2066 (C16H30OSi)
1-(4-(tert-butyl)phenethyl)cyclopentan-1-ol Not provided 3420 (br, OH), 1724 (C=O) Not available

Key Differences :

  • IR Signatures: Amino-substituted compounds show broad peaks ~3400 cm⁻¹ (N-H/O-H stretching), while ethynyl-substituted analogs display sharp C≡C stretches near 2161 cm⁻¹ .
  • NMR Complexity : Bulky substituents like triisopropylsilyl groups produce distinct multiplet patterns in 1H NMR (e.g., δ 1.09–0.98 for 21H) .

Biological Activity

1-(1-Aminopropyl)cyclopentan-1-ol, also known as 1-(((3-Aminopropyl)amino)methyl)cyclopentan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-Aminopropyl)cyclopentan-1-ol is C11_{11}H19_{19}N2_{2}O, with a molecular weight of approximately 199.28 g/mol. The compound features a cyclopentane ring, an amino group, and a hydroxyl group, which contribute to its reactivity and biological interactions.

Research indicates that 1-(1-Aminopropyl)cyclopentan-1-ol may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and influence various biochemical pathways, leading to diverse biological effects. The compound's mechanism of action is still under investigation, but initial studies suggest it may play a role in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Pharmacological Effects

The pharmacological profile of 1-(1-Aminopropyl)cyclopentan-1-ol suggests potential applications in:

  • Antidepressant Activity : Preliminary studies indicate that the compound may exhibit antidepressant-like effects in animal models. This could be attributed to its ability to modulate neurotransmitter systems.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of compounds related to 1-(1-Aminopropyl)cyclopentan-1-ol. For instance:

  • A study explored the effects of structurally similar compounds on enzyme inhibition and found that modifications to the amino group significantly enhanced their inhibitory potency against specific targets (e.g., monoamine oxidase) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(1-Aminopropyl)cyclopentan-1-ol, a comparison with similar compounds is useful. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Biological Activity
2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OLContains a pyrazole ringPotential anti-inflammatory properties
2-(2-methylcyclopropyl)aminoethanolSimilar amino alcohol structureAntioxidant activity
3-amino-2-methyl-2-(1-methylcyclopropyl)propan-1-olContains a branched alkane chainModulates insulin secretion

Research Findings

Recent research has focused on the synthesis and biological evaluation of 1-(1-Aminopropyl)cyclopentan-1-ol derivatives. Notably, studies have shown that modifications to the cyclopentane ring can enhance binding affinity to target proteins, suggesting avenues for drug design . Furthermore, computational modeling has indicated favorable interactions between this compound and various biological macromolecules, supporting its potential as a lead compound for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.